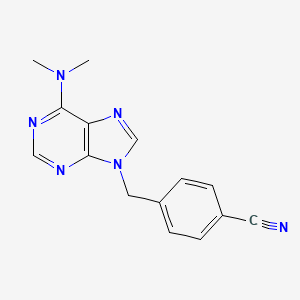

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((6-(ジメチルアミノ)-9H-プリン-9-イル)メチル)ベンゾニトリルは、様々な科学分野において重要な用途を持つ複雑な有機化合物です。この化合物は、ジメチルアミノ置換基を含むプリン誘導体に結合したベンゾニトリル基の存在を特徴としています。この化合物のユニークな構造は、学術研究と産業研究の両方において関心の的となっています。

準備方法

合成経路と反応条件

4-((6-(ジメチルアミノ)-9H-プリン-9-イル)メチル)ベンゾニトリルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、ベンザルデヒドをヒドロキシルアミン塩酸塩と反応させてベンザルドキシムを生成し、続いて脱水してベンゾニトリルを生成する方法です 。プリン誘導体は、適切なアミンを制御された条件下でプリン前駆体と反応させるなど、様々な経路で合成することができます。

工業生産方法

この化合物の工業生産には、高収率と高純度を確保するために、高度な触媒プロセスと最適化された反応条件の使用が含まれる場合があります。 イオン液体は、溶媒および触媒として使用され、合成プロセスの効率と環境持続可能性を向上させることが検討されています .

化学反応の分析

反応の種類

4-((6-(ジメチルアミノ)-9H-プリン-9-イル)メチル)ベンゾニトリルは、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、ニトリル基を1級アミンに変換することができます。

置換: この化合物は、求核置換反応に関与することができ、ニトリル基は他の官能基に置き換えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。反応条件は、通常、目的の変換を確保するために、制御された温度とpHで行われます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により安息香酸誘導体が生成される場合があり、還元により1級アミンが生成される場合があります。

科学研究への応用

4-((6-(ジメチルアミノ)-9H-プリン-9-イル)メチル)ベンゾニトリルは、科学研究において多様な用途を持っています。

化学: 分子内電荷移動を起こす能力により、複雑な有機分子の合成における前駆体として、また光物理学的研究における試薬として使用されます.

生物学: 生化学的経路における潜在的な役割について、また分子生物学実験におけるプローブとして調査されています。

医学: 潜在的な治療効果、および創薬におけるビルディングブロックとして探求されています。

産業: 高度な材料の製造、および染料や顔料の合成における中間体として使用されます。

科学的研究の応用

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

作用機序

4-((6-(ジメチルアミノ)-9H-プリン-9-イル)メチル)ベンゾニトリルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物の分子内電荷移動を起こす能力は、光物理学的特性において重要な役割を果たしています 。さらに、生物系における酵素や受容体との相互作用は、様々な生化学的プロセスに影響を与える可能性があります。

類似の化合物との比較

類似の化合物

4-(ジメチルアミノ)ベンゾニトリル: 二重蛍光特性で知られており、光物理学的研究に使用されています.

4-メチルベンゾニトリル: 反応性と用途が異なる、より単純な類似体です.

4-(トリフルオロメチル)ベンゾニトリル: トリフルオロメチル基の存在により、ユニークな電子特性を示します.

ユニークさ

4-((6-(ジメチルアミノ)-9H-プリン-9-イル)メチル)ベンゾニトリルは、ベンゾニトリルとプリン誘導体の特性を組み合わせた複雑な構造により際立っています。

類似化合物との比較

Similar Compounds

4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.

4-Methylbenzonitrile: A simpler analog with different reactivity and applications.

4-(Trifluoromethyl)benzonitrile: Exhibits unique electronic properties due to the presence of the trifluoromethyl group.

Uniqueness

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- stands out due to its complex structure, which combines the properties of benzonitrile and purine derivatives

生物活性

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C15H13ClN6

- Molecular Weight : Approximately 312.76 g/mol

The structure features a benzonitrile group linked to a purine moiety, which is significant for its biological properties. The presence of the dimethylamino group enhances its reactivity and potential interactions with various biological targets.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Compounds similar to benzonitrile derivatives have shown significant antitumor properties. They are believed to inhibit enzymes involved in nucleic acid metabolism, making them potential candidates for cancer therapy. A study indicated that such compounds could effectively inhibit cell proliferation in various cancer cell lines .

-

Antiviral Properties :

- The purine derivatives are also noted for their antiviral activities. They may interfere with viral replication processes by mimicking nucleotides, thus disrupting viral RNA synthesis .

-

Toxicity Studies :

- A quantitative structure-activity relationship (QSAR) study assessed the toxicity of benzonitriles on the ciliate Tetrahymena pyriformis. The results indicated that different substituents on the benzonitrile structure influenced its toxicity through various mechanisms, highlighting the importance of hydrophobicity and reactivity descriptors .

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting their potential as therapeutic agents.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Benzonitrile A | 5.2 | Inhibition of DNA synthesis |

| Benzonitrile B | 3.8 | Induction of apoptosis |

Case Study 2: Antiviral Activity

Research on a closely related purine derivative showed promising results against viral infections. The compound inhibited viral replication by targeting RNA polymerase, leading to decreased viral load in infected cells.

Comparative Analysis with Similar Compounds

The uniqueness of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- lies in its specific combination of functional groups that enhance its biological activity compared to other benzonitrile derivatives.

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Aminobenzonitrile | C7H6N2 | Intermediate in dye synthesis |

| 2-Chlorobenzonitrile | C7H5ClN | Used in agrochemicals |

| 6-Methylpurine | C6H7N5 | Exhibits biological activity similar to adenine |

特性

CAS番号 |

112089-07-3 |

|---|---|

分子式 |

C15H14N6 |

分子量 |

278.31 g/mol |

IUPAC名 |

4-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |

InChI |

InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-11(7-16)4-6-12/h3-6,9-10H,8H2,1-2H3 |

InChIキー |

CUROLVOKDFSRLS-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。